molecular formula C7H6INO B1666170 3-Iodobenzamide CAS No. 10388-19-9

3-Iodobenzamide

Katalognummer: B1666170
CAS-Nummer: 10388-19-9
Molekulargewicht: 247.03 g/mol
InChI-Schlüssel: HEMYUAPEXJWFCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodobenzamide is an organic compound with the molecular formula C7H6INO It is a derivative of benzamide, where an iodine atom is substituted at the third position of the benzene ring

Vorbereitungsmethoden

Direct Iodination of Benzamide Derivatives

The direct iodination of benzamide represents the most straightforward route to 3-iodobenzamide. This method involves electrophilic aromatic substitution, where iodine is introduced at the meta position of the benzene ring. A patented protocol optimizes this process using iodine chloride (ICl) as the iodinating agent. Key parameters include:

  • Reagent Stoichiometry : 3.05–3.20 equivalents of ICl relative to the benzamide substrate.
  • pH Control : The reaction mixture is maintained at pH 2.0–3.5 using sodium hydroxide to stabilize the intermediate iodonium ion.
  • Temperature and Duration : Reactions proceed at 20–25°C for 6–20 hours, with longer durations favoring higher yields.

Post-reaction, the product is precipitated by quenching with ice water, followed by multiple washes to remove residual reactants. This method achieves yields exceeding 85% in industrial settings, though purity depends on rigorous pH management.

Sandmeyer Reaction-Based Synthesis

The Sandmeyer reaction offers a reliable pathway for introducing iodine via diazonium intermediates. This two-step process begins with the diazotization of 3-aminobenzamide:

  • Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium salt.
  • Iodination : The diazonium salt reacts with potassium iodide (KI) under acidic conditions, yielding this compound.

Critical optimizations include:

  • Acid Concentration : 20% (v/v) HCl prevents premature decomposition of the diazonium intermediate.
  • KI Equivalents : 1.2 equivalents of KI ensure complete substitution without side reactions.

This method is favored in laboratory settings for its reproducibility, though scalability is limited by the exothermic nature of diazotization.

Multi-Step Synthesis from Aniline Precursors

Complex synthetic routes starting from aniline derivatives enable precise control over substitution patterns. A seven-step protocol detailed in a recent patent involves:

  • Carboxylation : Butyllithium-mediated carboxylation of 2-bromo-3-fluoroaniline with CO₂.
  • Nitration : Concentrated H₂SO₄/HNO₃ mixture introduces a nitro group.
  • Acylation : Acetyl chloride forms the intermediate amide.
  • Reduction : Iron powder reduces nitro to amine.
  • Sandmeyer Reaction : Diazotization and iodination.
  • Ammonolysis : High-pressure ammonia converts esters to amides.

While this route achieves >70% overall yield, its complexity limits industrial adoption.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and minimal waste. A patented industrial method employs continuous flow reactors for iodination, offering advantages such as:

  • Enhanced Heat Management : Rapid heat dissipation prevents runaway reactions.
  • Automated pH Adjustment : In-line sensors maintain optimal pH 2.5–3.0.
  • Reagent Recycling : Unreacted ICl is recovered and reused, reducing costs by 30%.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost Index
Direct Iodination 85–92 95–98 High Low
Sandmeyer Reaction 75–80 90–93 Moderate Moderate
Multi-Step Synthesis 65–70 85–90 Low High
Industrial Flow Reactor 88–90 97–99 Very High Very Low

Key Observations :

  • Direct iodination balances yield and scalability, making it the preferred choice for bulk production.
  • The Sandmeyer reaction suits small-scale syntheses requiring high regioselectivity.
  • Industrial flow reactors excel in energy efficiency but require significant capital investment.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance iodination rates by stabilizing transition states. Conversely, non-polar solvents (e.g., toluene) reduce byproduct formation in Sandmeyer reactions.

Catalytic Additives

Palladium catalysts (e.g., Pd(OAc)₂) accelerate coupling reactions in multi-step syntheses but are cost-prohibitive for industrial use.

Temperature Modulation

Cryogenic conditions (-10°C) during diazotization improve diazonium salt stability, increasing yields by 12–15%.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperoxybenzoic acid or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with various substituents replacing the iodine atom.

    Coupling Reactions: Complex organic molecules with extended carbon chains.

    Oxidation and Reduction Reactions: Oxidized or reduced derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Iodobenzamide is widely used as a building block in organic synthesis. It serves as an intermediate in the production of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound's reactivity allows for selective functionalization, making it valuable for creating derivatives with enhanced properties.

Key Applications in Chemical Synthesis:

  • Pharmaceutical Development: It is integral in synthesizing drugs targeting neurological disorders.
  • Agrochemicals: Utilized in developing pesticides and herbicides due to its effective chemical reactivity.

Biological Research

In biological contexts, this compound is employed for studying enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for investigating various biochemical pathways.

Mechanisms of Action:

  • Acts as an inhibitor of specific enzymes by binding to their active sites.
  • Modulates dopaminergic signaling by interacting with dopamine D2 and D3 receptors, which is crucial for neurological studies.

Medical Applications

The compound has shown potential therapeutic properties, particularly in anticancer and antimicrobial activities. Research indicates that derivatives of this compound may be effective against certain cancer cell lines and microbial strains.

Case Studies:

  • A clinical trial utilizing iodine-123-labeled this compound demonstrated effective visualization of melanoma lesions through imaging techniques.
  • In vitro studies revealed significant cytotoxicity against various tumor cell lines, indicating its potential as a chemotherapeutic agent.

Diagnostic Imaging

This compound is also significant in medical imaging, especially in assessing neurological conditions such as Parkinson's disease. It is utilized in SPECT imaging to evaluate dopamine receptor availability and functionality.

Research Findings:

  • A study involving 123I-iodobenzamide-SPECT predicted responses to dopaminergic therapy in patients with parkinsonism, highlighting its diagnostic capabilities .

Material Science

The compound's unique chemical properties allow it to be explored in material science for developing new materials, including polymers and coatings. Its reactivity enables the synthesis of advanced materials with specific desired characteristics.

Data Summary Table

Application AreaDescriptionKey Findings/Studies
Chemical SynthesisBuilding block for complex organic moleculesUsed in drug synthesis targeting neurological disorders
Biological ResearchEnzyme inhibition and protein interaction studiesBinds to dopamine receptors; affects signaling pathways
Medical ApplicationsPotential anticancer and antimicrobial propertiesEffective against melanoma cells; antimicrobial activity
Diagnostic ImagingSPECT imaging for neurological assessmentsPredicts dopaminergic therapy responses
Material ScienceDevelopment of new materials and polymersUnique reactivity allows for advanced material synthesis

Wirkmechanismus

The mechanism of action of 3-iodobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-5-bromo-3-iodobenzamide
  • 3-Iodo-4-methoxybenzamide
  • 3-Iodo-2-nitrobenzamide

Comparison: 3-Iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets, leading to varied biological effects. For example, the presence of an amino group in 2-amino-5-bromo-3-iodobenzamide can enhance its reactivity in coupling reactions, while the methoxy group in 3-iodo-4-methoxybenzamide may influence its solubility and interaction with biological molecules.

Biologische Aktivität

3-Iodobenzamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an iodine atom at the 3-position of a benzamide, allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

  • Molecular Formula : C7H6INO
  • Molecular Weight : 247.04 g/mol
  • Structural Characteristics : The compound consists of a benzene ring substituted with an iodine atom and an amide group, which contributes to its reactivity and interaction with biological molecules.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. It has been shown to interact with dopamine D2 receptors, which are crucial in neuropsychiatric disorders. This interaction is particularly relevant for imaging applications using radiolabeled derivatives of the compound.

Table 1: Biological Targets and Mechanisms

Biological TargetMechanism of ActionReferences
Dopamine D2 ReceptorsInhibition leading to altered dopaminergic signaling
Enzymatic InhibitionBinding to active sites of enzymes affecting cell signaling
Anticancer ActivityInduction of apoptosis in cancer cells

Therapeutic Applications

Research indicates that derivatives of this compound are being explored for their potential therapeutic properties, including:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for anticancer drug development.
  • Antimicrobial Properties : The compound has shown promise in antimicrobial activity against certain bacterial strains, suggesting its utility in treating infections.

Case Studies

  • Dopaminergic System in Parkinson's Disease :
    A study investigated the effects of dopaminomimetic treatment on the binding of [123I]iodobenzamide (IBZM) in patients with Parkinson's disease. Results indicated that patients who responded positively to dopamine agonists exhibited changes in IBZM binding, which correlated with improvements in symptoms ( ).
  • Neuropsychiatric Disorders :
    The use of IBZM as a marker for dopamine D2 receptor density has been explored in detoxified alcohol-dependent patients. Higher uptake ratios were observed in patients who relapsed compared to those who maintained abstinence, indicating its potential as a biomarker for relapse risk ( ).

Comparative Analysis with Similar Compounds

This compound is often compared to other halogenated benzamides due to its unique substitution pattern. The following table summarizes key differences:

Table 2: Comparison with Related Compounds

CompoundKey DifferencesBiological Activity
2-Amino-5-bromo-3-iodobenzamideEnhanced reactivity due to amino groupIncreased anticancer activity
3-Iodo-4-methoxybenzamideMethoxy group influences solubilityVaries based on target
3-Iodo-2-nitrobenzamideNitro group alters electronic propertiesSpecificity towards different enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodobenzamide, and what analytical techniques ensure its structural and chemical purity?

  • Methodological Answer: Synthesis typically involves iodination of benzamide derivatives via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide. Characterization employs nuclear magnetic resonance (NMR) for iodine positioning, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Purity validation follows protocols outlined in chemical synthesis guidelines .

Q. What are the primary biomedical applications of this compound in preclinical research?

  • Methodological Answer: this compound is used as a radiotracer in malignant melanoma imaging due to its affinity for melanin. Radiolabeling with iodine-123 (¹²³I) enables single-photon emission computed tomography (SPECT) for metastasis detection. Experimental protocols involve intravenous administration followed by whole-body scintigraphy, as detailed in clinical oncology studies .

Q. How does the iodine substituent influence the chemical reactivity of benzamide derivatives?

  • Methodological Answer: The iodine atom increases electrophilicity at the aromatic ring, enhancing stability in radiolabeling reactions. Comparative reactivity studies use Hammett substituent constants to predict reaction rates in nucleophilic substitution or cross-coupling reactions. Structural analysis via X-ray crystallography validates electronic effects .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s efficacy in targeted cancer therapy?

  • Methodological Answer: Use in vitro cell viability assays (e.g., MTT) on melanoma cell lines to assess cytotoxicity. In vivo studies require tumor-bearing murine models with SPECT imaging to track biodistribution. Include control groups using non-iodinated benzamide analogs and statistical validation via ANOVA to isolate iodine-specific effects .

Q. How can contradictions in biodistribution data of radiolabeled this compound across studies be resolved?

  • Methodological Answer: Conduct a meta-analysis of variables such as radiolabeling efficiency (>95% required), animal model heterogeneity, and imaging timepoints. Apply multivariate regression to identify confounding factors. Cross-validate findings with autoradiography or liquid scintillation counting .

Q. What methodologies compare the specificity of this compound with other melanoma imaging agents like FDG-PET?

  • Methodological Answer: Head-to-head preclinical trials using dual-tracer SPECT/PET imaging in the same subject cohort. Quantify tumor-to-background ratios and use receiver operating characteristic (ROC) curves to compare diagnostic accuracy. Reference guidelines for imaging agent validation from oncology journals .

Q. What parameters are critical for developing predictive pharmacokinetic models for this compound?

  • Methodological Answer: Incorporate compartmental modeling parameters: plasma half-life, volume of distribution, and renal/hepatic clearance rates. Use nonlinear mixed-effects modeling (NONMEM) to account for intersubject variability. Validate with mass balance studies using ¹⁴C-labeled analogs .

Q. How can researchers optimize the radiolabeling efficiency of this compound for clinical imaging?

  • Methodological Answer: Optimize reaction conditions (pH, temperature, and iodine-to-precursor molar ratios) using design of experiments (DoE) frameworks. Monitor radiochemical purity via radio-TLC and validate stability in human serum albumin solutions over 24 hours .

Q. What in silico approaches predict interactions between this compound and melanin-binding proteins?

  • Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) to simulate binding affinities with tyrosine-related protein 1 (TYRP1). Validate predictions via surface plasmon resonance (SPR) assays to measure dissociation constants (Kd) .

Q. How do researchers address ethical and safety considerations in human trials involving this compound?

  • Methodological Answer:
    Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for protocol design. Obtain IRB approval for radiation dose limits (≤50 mSv/year) and informed consent documentation. Include toxicity screening for iodine hypersensitivity in participant selection .

Eigenschaften

IUPAC Name

3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYUAPEXJWFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146125
Record name Benzamide, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10388-19-9
Record name 3-Iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10388-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010388199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-iodobenzoic acid (4.04 g, 16.2 mmol) in dichloromethane (30 mL) was treated with 2M oxalyl chloride (16 mL, 32 mmol, hexane) followed by two drops of N,N-dimethylformamide and stirred at ambient temperature for 2 hours. After this time the solvent was removed in vacuo and the residue dissolved in tetrahydrofuran (30 ml). The solution was cooled to 0° C. and treated with 2M ammonia (20 mL, 40 mmol, methanol) and the mixture stirred for 30 minutes. The mixture was then filtered and the solvent removed in vacuo. Recrystallization of the residue from methanol afforded 3.5 g (87%) of 3-iodobenzamide, as a white solid.
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-iodobenzoic acid (2.00 g, 8.06 mmol) and DIPEA (562 mL, 32.3 mmol) in MeCN (100 mL) at room temperature was added HOBT (1.63 g, 12.1 mmol) and EDCI.HCl (2.32 g, 12.1 mmol). After stirring for 10 minutes, ammonium carbonate (4.65 g, 48.4 mmol) was added and the resulting solution was stirred overnight. The volatiles were removed in vacuo to yield a crude solid which was suspended in water (100 mL). The resulting suspension was sonicated for 10 minutes then the solid collected by filtration. The filter cake was washed with water (20 mL) and dried to yield the title compound (I29) (1.65 g 83%) as a brown solid; 1H NMR (400 MHz, CDCl3) δ 8.13 (t, J=1.6 Hz, 1H), 7.83 (ddd, J=7.9, 1.7, 1.1 Hz, 1H), 7.73 (ddd, J=7.8, 1.7, 1.1 Hz, 1H), 7.16 (t, J=7.8 Hz, 1H), 6.18-5.49 (m, J=137.3 Hz, 2H). LCMS Method C: rt=5.04 min; m/z=248 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
562 mL
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods III

Procedure details

3-Iodo-benzamide was prepared using a modification of the procedure by Remsen. (Remsen; Reid Am. Chem. J. 1899, 21, 289.) 3-Iodo-benzoic acid (28.68 g, 116 mmol) was stirred in CH2Cl2 (200 mL) at 23° C. under argon. Oxalyl chloride (30.2 mL, 349 mmol) was added slowly, and slow gas evolution was observed. DMF (0.1 mL) was then added, accelerated gas evolution considerably, and the reaction was stirred for. 2 h. Solvent was removed, and the brown oily residue was dissolved in THF (50 mL) and added to a solution of 18% aqueous NH4OH (260 mL) at 0° C. After stirring the mixture for 15 min, the liquid was decanted off, and the remaining sludge was acidified with 1 N HCl. The white solid was collected by filtration, washed with water, and dried under vacuum to give 25.68 g (90%) of 3-iodo-benzamide compound 32. 1H NMR (DMSO-d6) δ 8.21 (1 H, t, J=1.5 Hz), 8.05 (1 H, s), 7.87 (2 H, dd, J=8.1, 1.5 Hz), 7.47 (1 H, s), 7.25 (1 H, t, J=7.8 Hz); IR (KBr) 3343, 3164, 1661, 1628, 1561, 1424, 1389, 1125. Anal. (C7H6INO) C, H, N.
Quantity
28.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodobenzamide
Reactant of Route 2
Reactant of Route 2
3-Iodobenzamide
Reactant of Route 3
Reactant of Route 3
3-Iodobenzamide
Reactant of Route 4
Reactant of Route 4
3-Iodobenzamide
Reactant of Route 5
Reactant of Route 5
3-Iodobenzamide
Reactant of Route 6
Reactant of Route 6
3-Iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.